1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
Description
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is a piperazine derivative featuring a propanol backbone substituted with an o-fluorophenyl group at the 4-position of the piperazine ring and a 3,4,5-trimethoxystyryl moiety at the alpha position. The dihydrochloride salt enhances solubility and stability for pharmacological applications. This compound is hypothesized to interact with neurotransmitter receptors (e.g., sigma, adenosine, or serotonin receptors) due to structural similarities to known ligands .
Key structural elements:
- Piperazine core: Facilitates receptor binding via nitrogen lone-pair interactions.
- 3,4,5-Trimethoxystyryl moiety: Enhances lipophilicity and π-π stacking with aromatic residues in receptor pockets.
- Propanol chain: Provides flexibility and hydrogen-bonding capacity.
Properties
CAS No. |
37151-52-3 |
|---|---|
Molecular Formula |
C24H33Cl2FN2O4 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(E)-5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-ol;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O4.2ClH/c1-29-22-16-18(17-23(30-2)24(22)31-3)8-9-19(28)10-11-26-12-14-27(15-13-26)21-7-5-4-6-20(21)25;;/h4-9,16-17,19,28H,10-15H2,1-3H3;2*1H/b9-8+;; |
InChI Key |
NOPNPWGOSOEBRI-YEUQMBKVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(CCN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(CCN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperazine ring.
Addition of the Trimethoxystyryl Group: This can be done through a Heck reaction, where a styrene derivative reacts with a halide in the presence of a palladium catalyst.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Could be used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on its structure and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Analog 1: 1-Piperazinepropanol, 4-(p-methoxyphenyl)-alpha-(3,4,5-trimethoxystyryl)-, Dihydrochloride
- Key Differences: Substitution of o-fluorophenyl with p-methoxyphenyl at the piperazine 4-position.
- Pharmacological Implications :
2.2 Structural Analog 2: 4-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one Dihydrochloride
- Key Differences: Replacement of the propanol chain with a butanone group. Chlorophenyl instead of fluorophenyl at the piperazine 4-position.
- Pharmacological Implications :
2.3 Structural Analog 3: 4-(4-Hydroxy-4-(3,4,5-trimethoxyphenyl)butyl)-1-(o-methoxyphenyl)piperazine Dihydrochloride
- Key Differences: Butanol chain instead of propanol, with a hydroxyl group at the terminal position. o-Methoxyphenyl substituent on the piperazine.
- Pharmacological Implications: Extended alkyl chain may improve membrane permeability.
Comparative Data Table
Key Research Findings
- Electron-Withdrawing vs. Electron-Donating Groups :
- Chain Length and Flexibility: Propanol/butanol chains optimize spatial alignment with receptor pockets, whereas ketones prioritize metabolic stability over binding .
- Trimethoxyphenyl vs. Trimethoxystyryl: The styryl group’s conjugated double bond enhances π-π interactions, critical for adenosine A2A receptor antagonism .
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